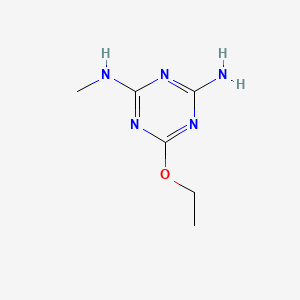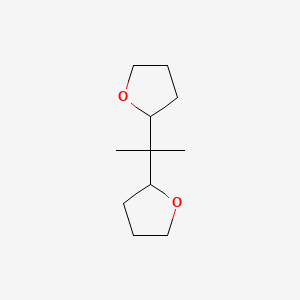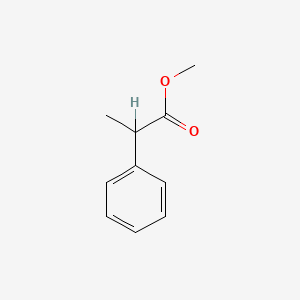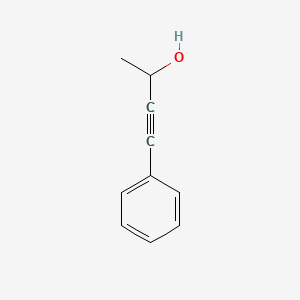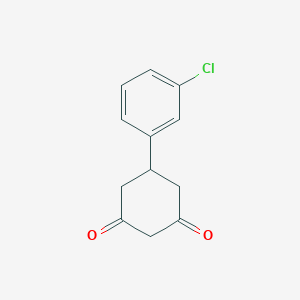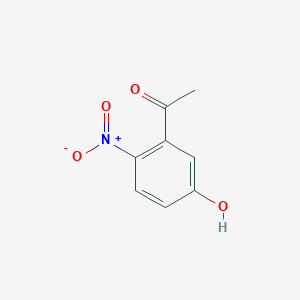
3-甲基吲哚
概述
描述
3-Methylindoline is an organic compound that belongs to the indole family . It has a molecular formula of C9H11N and is also known by other names such as 3-Methyl-2,3-dihydro-1H-indole .
Synthesis Analysis
Indole derivatives, including 3-Methylindoline, can be synthesized using various methodologies . One common method is the Fischer indole synthesis . The reactions can be conducted both in water only and in a mixture of water with an organic solvent .Molecular Structure Analysis
The molecular structure of 3-Methylindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight is approximately 133.19 Da .Chemical Reactions Analysis
Indole derivatives, including 3-Methylindoline, can undergo various chemical reactions . For instance, with 3-substituted substrates, such as 3-methyl-indole, the reaction afforded a 2-substituted product .Physical And Chemical Properties Analysis
3-Methylindoline is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . Its InChI code is 1S/C9H11N/c1-7-6-10-9-5-3-2-4-8 (7)9/h2-5,7,10H,6H2,1H3 .科学研究应用
晶体结构分析
对3-甲基吲哚衍生物的研究,如三(3-羟基亚胺-1-甲基吲哚-2-酮)一水合物,揭示了有关晶体结构和相互作用的见解。这些化合物展现出稳定的氢键和π-π堆积相互作用,形成了理解分子结构 (Miao, Zhang, Liu, & You, 2011) 所必需的二维网络。
催化反应
3-甲基吲哚衍生物,特别是3-甲基-2-乙烯基吲哚,已被用于催化不对称Povarov反应。这一过程对于合成具有高产率和优异立体选择性的手性吲哚衍生四氢喹啉具有重要意义,展示了该化合物在有机合成中的潜力 (Dai, Jiang, Tao, & Shi, 2016)。
螺环氧吲哚生物碱的合成
通过环加成反应,已经探索了衍生物3-甲基亚甲基吲哚-2-酮用于合成螺环氧吲哚生物碱。这种方法对于创造复杂的有机结构至关重要,并且在有机化学领域中非常显著 (Bell, Brown, Eastwood, & Horvath, 2000)。
高度取代衍生物的合成
最近在合成单取代和双取代3-亚甲基吲哚酮方面取得了进展,这些衍生物在天然和药物化合物中具有重要意义,突显了3-甲基吲哚在药物化学中的广泛相关性 (Vessally, Hosseinzadeh-Khanmiri, Ghorbani-Kalhor, Es’haghi, & Bekhradnia, 2017)。
氧化研究
对与3-甲基吲哚相关的化合物2-甲基吲哚的氧化进行了研究,以了解反应动力学和机制。这些研究对于化学合成和环境过程中的应用至关重要 (Amer, 2020)。
对映选择性合成
使用1-甲基吲哚-2-硫酮对构象受限的环状色氨酸衍生物进行对映选择性合成,展示了3-甲基吲哚衍生物在创造光学活性化合物方面的多功能性。这一领域在新药物开发中尤为重要 (Wu, Zheng, Wang, & Zhou, 2016)。
安全和危害
未来方向
Indoles, including 3-Methylindoline, are significant heterocyclic systems in natural products and drugs . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of 3-Methylindoline in various fields.
作用机制
Target of Action
3-Methylindoline primarily targets human bronchial epithelial cell lines . These cells express different cytochrome P450 enzymes, which are crucial in the bioactivation of 3-Methylindoline . The cytochrome P450 enzymes, specifically P450s 2A6, 3A4, 2F1, and 2E1, are overexpressed in these cells .
Mode of Action
3-Methylindoline interacts with its targets, the cytochrome P450 enzymes, in a way that leads to cytotoxicity . The cytotoxicity is measured by the leakage of lactate dehydrogenase into the medium after a 48-hour incubation . The toxicity can be ameliorated by pretreatment with 1-aminobenzotriazole (ABT) .
Biochemical Pathways
3-Methylindoline affects the biochemical pathways related to glutathione . Depletion of glutathione with diethylmaleate decreases the onset and increases the extent of cell death with 3-Methylindoline . This suggests that 3-Methylindoline’s cytotoxicity is enhanced when glutathione levels are low .
Pharmacokinetics
The compound’s cytotoxicity and its interaction with cytochrome p450 enzymes suggest that it may be metabolized in the body
Result of Action
The molecular and cellular effects of 3-Methylindoline’s action include cytotoxicity and apoptosis . A low concentration of 3-Methylindoline induces apoptosis in BEAS-2B cells, which is measured by DNA fragmentation . Apoptosis is inhibited by the presence of ABT . Therefore, 3-Methylindoline induces programmed cell death at relatively low concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylindoline. For instance, microorganisms in fecal samples can degrade 3-Methylindoline, which is an effective method for energy conservation and environmental protection . This suggests that the compound’s action can be influenced by the presence of certain microorganisms in the environment .
属性
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQARNDIMKOOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335319 | |
| Record name | 3-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylindoline | |
CAS RN |
4375-15-9 | |
| Record name | 3-Methylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-methylindoline significant in biological research?
A: 3-Methylindoline is a key intermediate in the metabolic pathway of 3-methylindole, a pneumotoxic compound found in various environments. Understanding the formation and fate of 3-methylindoline is crucial due to its potential role in 3-methylindole toxicity. [, ]
Q2: How is 3-methylindoline formed in biological systems?
A: Research suggests that 3-methylindoline is formed through the cytochrome P450-mediated epoxidation of 3-methylindole. This process leads to the formation of 2,3-epoxy-3-methylindoline, a reactive intermediate. This epoxide can then undergo ring opening and a hydride shift to form 3-methylindoline. Evidence for this pathway includes the retention of deuterium from labeled 3-methylindole during in vitro studies with goat lung microsomes. [, ]
Q3: What are the potential reactive intermediates formed during 3-methylindoline formation?
A: Studies utilizing stable isotope techniques and mass spectrometry have identified two key reactive intermediates: [, ]
Q4: Can you elaborate on the experimental evidence supporting the formation of these reactive intermediates?
A: Several key findings support the existence of these intermediates: [, ]
Q5: Beyond its role in 3-methylindole metabolism, what other research has been conducted on 3-methylindoline?
A: 3-Methylindoline derivatives have shown potential as inhibitors of EZH2, an enzyme implicated in certain cancers. Researchers have explored the design, synthesis, and structure-activity relationships of novel 3-methylindoline-based EZH2 inhibitors. [] Additionally, 3-methylindoline derivatives have been synthesized and studied for their selective toxicity against the SH-SY5Y cell line. []
Q6: What are the potential applications of this research in drug development?
A: While 3-methylindoline itself might not be a direct drug candidate, understanding its formation and reactivity is crucial for: [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

